4-(4-Bromophenyl)morpholine hydrochloride
Overview
Description
4-(4-Bromophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO . It has a molecular weight of 278.58 .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)morpholine hydrochloride can be represented by the SMILES string Brc1ccc(cc1)N2CCOCC2 . The InChI key for this compound is UJTKZWNRUPTHSB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(4-Bromophenyl)morpholine hydrochloride has a molecular weight of 242.112 . It has a density of 1.4±0.1 g/cm3, a boiling point of 341.2±37.0 °C at 760 mmHg, and a melting point of 114-118 °C (lit.) . The compound also has a flash point of 160.2±26.5 °C .Scientific Research Applications
Synthesis and Chemical Properties
- 4-(4-Bromophenyl)morpholine hydrochloride is involved in various synthetic pathways for producing different organic compounds. For example, it was used in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, highlighting its utility in producing morpholine derivatives with potential pharmacological properties (Tan Bin, 2011).
- Another application includes the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, demonstrating its versatility in forming various morpholine-based compounds (Qiu Fang-li, 2012).
Crystallography and Structural Analysis
- The compound has been studied for its crystallography and molecular structure. For instance, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, a derivative, was analyzed, revealing insights into the morpholine ring conformation and intermolecular interactions (Qun Zhao, 2012).
Biological Activity and Medicinal Chemistry
- Its derivatives have been studied for various biological activities. For example, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and screened for antibacterial, antioxidant, and anti-TB activities, indicating its potential in medicinal chemistry (Mamatha S.V et al., 2019).
Organic Chemistry and Catalysis
- In organic chemistry, derivatives of 4-(4-Bromophenyl)morpholine hydrochloride are used as catalysts and intermediates in complex reactions. For instance, its role in the synthesis of symmetrical trans‐Stilbenes via a double Heck reaction was explored (S. Sengupta, S. K. Sadhukhan, 2003).
Photoactivated Cancer Therapeutics
- An interesting application is found in photoactivated cancer therapy. A study discusses a near-infrared photosensitizer with a 4-(4-Bromophenyl)morpholine derivative for enhanced cancer phototherapy, demonstrating the compound's relevance in advanced medical applications (Yunyu Tang et al., 2019).
Safety and Hazards
This compound is classified under GHS07 and has the signal word 'Warning’ . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(4-bromophenyl)morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h1-4H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVMVYEGPLMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-63-7 | |
Record name | Morpholine, 4-(4-bromophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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